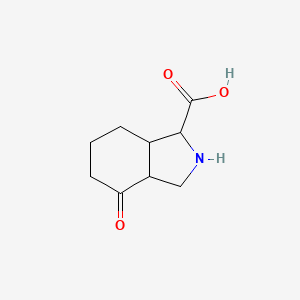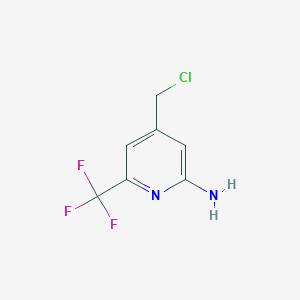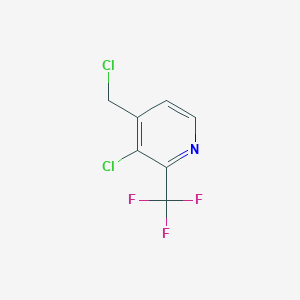![molecular formula C6H4BrN3 B1403567 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89280-82-0](/img/structure/B1403567.png)
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis .Scientific Research Applications
Antiproliferative and Antiviral Applications
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative and antiviral activities. These compounds, related to nucleoside antibiotics such as toyocamycin and sangivamycin, showed potential biological activity, although their specific effects on cell growth and virus inhibition varied (Swayze et al., 1992). Similar studies focusing on the synthesis and biological evaluation of these derivatives confirmed their potential in antiviral applications, particularly against human cytomegalovirus (HCMV) (Gupta et al., 1989).
Tumor Targeting
Research has shown that certain 6-substituted pyrrolo[2,3-d]pyrimidine derivatives can be used for tumor-targeting. These compounds demonstrate selective cellular uptake via folate receptor α and inhibit de novo purine nucleotide biosynthesis, making them potent inhibitors against specific tumor cells (Wang et al., 2013).
Glycosylation Studies
Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines have been conducted, exploring the formation of regioisomers during the synthesis of compounds like toyocamycin and 7-deazainosine. These studies are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Leonard et al., 2009).
Synthesis Methods
Efficient and environmentally friendly methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives have been developed, including a green, Cu-catalyzed method that provides a practical approach to producing these compounds (Wang et al., 2017).
Antitumor Activity
6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been synthesized and shown to have antitumor activity. These compounds selectively inhibit purine biosynthesis and demonstrate selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier, making them effective in inhibiting specific tumor growth (Wang et al., 2010).
Mechanism of Action
Target of Action
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine has been identified to interact with several targets. It has been found to inhibit Cyclin-Dependent Kinase 4/6 (CDK4/6) , p21-Activated Kinase 4 (PAK4) , and Monopolar spindle kinase 1 (Mps1) . These kinases play crucial roles in cell cycle regulation, signal transduction, and mitosis, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it competitively inhibits PAK4 by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The inhibition of these kinases by this compound affects several biochemical pathways. For example, the inhibition of CDK4/6 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells . Similarly, the inhibition of PAK4 can affect various signaling pathways, influencing processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
The inhibition of the aforementioned kinases by this compound can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . It can also enhance the secretion of IL-2 in human T cell leukemia Jurkat cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Safety and Hazards
Future Directions
The synthesis of pyrrolo[2,3-d]pyrimidines has been summarized in a microreview . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods provide a foundation for future research and development in this field.
Biochemical Analysis
Biochemical Properties
6-Bromo-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in various cellular processes, including cell growth, apoptosis prevention, and cell proliferation . The interaction between this compound and PAK4 involves strong binding to the hinge region and β-sheets of the enzyme, leading to inhibition of its activity . This inhibition can result in the modulation of downstream signaling pathways, affecting various cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PAK4, this compound can induce apoptosis in cancer cells, thereby reducing cell proliferation . Additionally, it affects the phosphorylation levels of substrates such as SLP76, which plays a role in T cell receptor signaling . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on PAK4 is primarily due to its ability to form hydrogen bonds and electrostatic interactions with the enzyme’s active site . These interactions stabilize the compound within the enzyme, preventing its normal function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air can lead to degradation, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can affect its bioavailability and efficacy in biochemical reactions. For example, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, binding to transport proteins may facilitate its uptake into cells, while interactions with intracellular proteins can affect its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit enzymes involved in signaling pathways. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
6-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBLFIGIQEOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 6-bromo-7H-pyrrolo[2,3-d]pyrimidine chosen as a building block in the synthesis of Mycalisine B?
A1: The researchers selected N4-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, a derivative of this compound, as the nucleobase in their synthetic strategy for Mycalisine B []. This choice was deliberate to prevent the formation of the undesired N-3 isomer during the crucial Vorbrüggen glycosylation step []. This highlights the importance of regioselectivity in complex molecule synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)



![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)


![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)